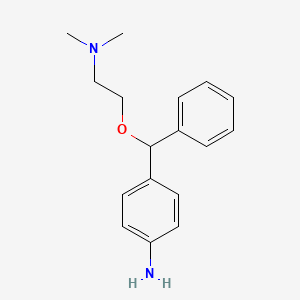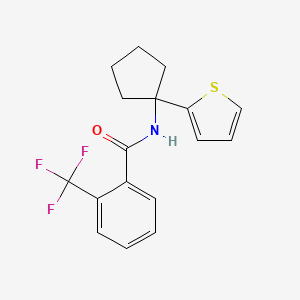
1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is commonly referred to as CSP or CSP-1103 and has been studied extensively for its pharmacological properties.
科学的研究の応用
Oncology Applications
In oncology, compounds with similar structural features have been developed for imaging and therapeutic purposes. For instance, a novel radiopharmaceutical, [18F]DASA-23, has been synthesized to measure pyruvate kinase M2 (PKM2) levels by positron emission tomography (PET). PKM2 is a key enzyme in glycolysis and is preferentially expressed by glioblastoma cells, making it an important biomarker for cancer glycolysis re-programming. The first evaluation of [18F]DASA-23 in humans showed its potential for non-invasive delineation of low-grade and high-grade gliomas based on aberrantly expressed PKM2 (Patel et al., 2019).
Neurological Applications
In neurology, the exploration of novel therapeutic agents targeting specific receptors or enzymes has led to the development of compounds that can influence brain functions and potentially treat neurological disorders. A study on the hemodynamic effects of AR-L 115 BS, an anticoagulant, in patients with chronic renal failure undergoing maintenance hemodialysis, found that it did not increase proteins released as a result of platelet activation, suggesting its utility in anticoagulation therapy for hemodialysis patients (Matsuo et al., 1986).
Environmental Science Applications
In environmental science, the detection of chemical metabolites in human tissues provides insights into exposure levels and potential health risks of environmental contaminants. A study investigating the distribution of methyl sulfone metabolites of polychlorinated biphenyls (PCBs) and DDE in human tissues indicated differential distribution patterns between liver and other tissues, highlighting the significance of understanding the metabolic pathways and effects of persistent organic pollutants on human health (Chu et al., 2003).
特性
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)sulfonyl-2-(1-methylpyrazol-4-yl)piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3S/c1-19-11-12(10-18-19)15-5-3-4-8-20(15)24(21,22)13-6-7-16(23-2)14(17)9-13/h6-7,9-11,15H,3-5,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFHFJUFDZCSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCCN2S(=O)(=O)C3=CC(=C(C=C3)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-chloro-4-methoxyphenyl)sulfonyl)-2-(1-methyl-1H-pyrazol-4-yl)piperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

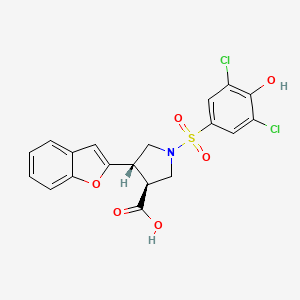
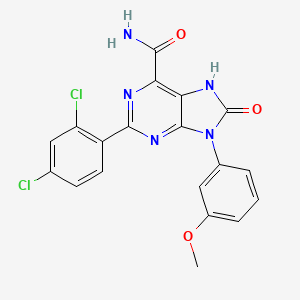

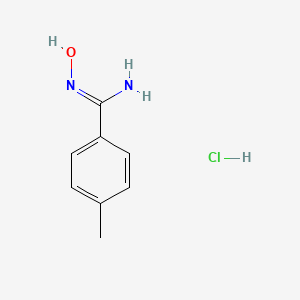
![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2575129.png)
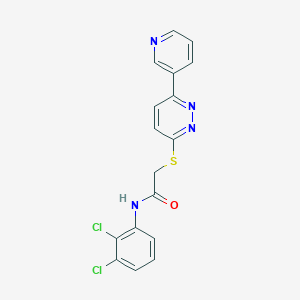
![N-(3-chloro-4-methylphenyl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2575133.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2575135.png)
![N-[(2S)-bicyclo[2.2.1]heptan-2-yl]acetamide](/img/structure/B2575137.png)

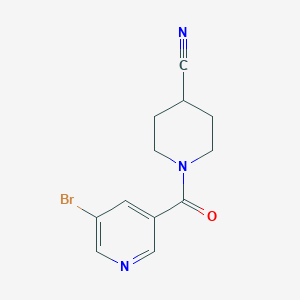
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2575141.png)
